N-(benzo[d][1,3]dioxol-5-yl)-2-(2-fluorophenyl)thiazolidine-3-carboxamide

Prostaglandin F receptor FP antagonist Preterm labor

N-(benzo[d][1,3]dioxol-5-yl)-2-(2-fluorophenyl)thiazolidine-3-carboxamide (CAS 2034286-82-1) is a fully synthetic thiazolidine-3-carboxamide derivative that combines a 2-fluorophenyl substituent at the thiazolidine C2 position with a benzo[d][1,3]dioxol-5-yl moiety on the carboxamide nitrogen. The compound belongs to a class of heterocyclic small molecules that have been extensively patented as modulators of the prostaglandin F (FP) receptor for the treatment of preterm labor, premature birth, and dysmenorrhea.

Molecular Formula C17H15FN2O3S
Molecular Weight 346.38
CAS No. 2034286-82-1
Cat. No. B2717598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d][1,3]dioxol-5-yl)-2-(2-fluorophenyl)thiazolidine-3-carboxamide
CAS2034286-82-1
Molecular FormulaC17H15FN2O3S
Molecular Weight346.38
Structural Identifiers
SMILESC1CSC(N1C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4F
InChIInChI=1S/C17H15FN2O3S/c18-13-4-2-1-3-12(13)16-20(7-8-24-16)17(21)19-11-5-6-14-15(9-11)23-10-22-14/h1-6,9,16H,7-8,10H2,(H,19,21)
InChIKeyZYUSVBMYXFQIDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N-(benzo[d][1,3]dioxol-5-yl)-2-(2-fluorophenyl)thiazolidine-3-carboxamide (CAS 2034286-82-1) Is a Structurally Differentiated Thiazolidine Carboxamide for Prostaglandin F Receptor-Targeted Procurement


N-(benzo[d][1,3]dioxol-5-yl)-2-(2-fluorophenyl)thiazolidine-3-carboxamide (CAS 2034286-82-1) is a fully synthetic thiazolidine-3-carboxamide derivative that combines a 2-fluorophenyl substituent at the thiazolidine C2 position with a benzo[d][1,3]dioxol-5-yl moiety on the carboxamide nitrogen. The compound belongs to a class of heterocyclic small molecules that have been extensively patented as modulators of the prostaglandin F (FP) receptor for the treatment of preterm labor, premature birth, and dysmenorrhea [1]. This specific substitution pattern—ortho-fluorine on the phenyl ring and a methylenedioxybenzene (benzodioxole) amine fragment—is pre-organized to engage the FP receptor orthosteric site with a binding mode distinct from that of earlier thiazolidine carboxamides that rely on 4-substituted phenyl or simple benzyl amine motifs [1]. The compound is supplied as a racemic mixture with a catalog purity of ≥95% and a molecular weight of 346.38 g·mol⁻¹ . Its logP of approximately 3.0–3.5 (calculated) places it in a favorable lipophilicity range for cell permeability, differentiating it from more polar or more lipophilic in-class analogs.

Why Generic Thiazolidine Carboxamides Cannot Substitute for N-(benzo[d][1,3]dioxol-5-yl)-2-(2-fluorophenyl)thiazolidine-3-carboxamide in FP Receptor-Focused Programs


The prostaglandin F receptor patent family (CA 2477265, EP 1487442, US 8415480) demonstrates that even minor structural modifications to the thiazolidine carboxamide scaffold—particularly the nature and position of the aryl substituent at C2 and the N-carboxamide aryl group—produce dramatic shifts in FP receptor binding affinity and functional selectivity [1]. The 2-fluorophenyl group in the target compound introduces a unique ortho-fluorine electronic effect and a restricted rotation profile that are absent in the unsubstituted phenyl, 4-fluorophenyl, or 3-methoxyphenyl analogs frequently listed in screening decks [1]. Simultaneously, the benzo[d][1,3]dioxol-5-yl fragment contributes a conformationally restrained methylenedioxy ring that can form directional hydrogen bonds with the receptor backbone, a feature not replicated by simple 4-ethoxyphenyl or benzyl amide variants [1]. Replacing this compound with a generic “thiazolidine carboxamide” from a random screening library risks losing the precise fluorine-mediated binding enhancement and the methylenedioxy-driven selectivity profile that define this chemotype's pharmacological fingerprint.

Quantitative Differentiation Evidence for N-(benzo[d][1,3]dioxol-5-yl)-2-(2-fluorophenyl)thiazolidine-3-carboxamide Relative to Closest Analogs


Ortho-Fluorine Substitution on the C2 Phenyl Ring Confers a 0.5–1.0 Log Unit Increase in Calculated Lipophilicity and a Distinct Electrostatic Potential Surface Compared to the Unsubstituted Phenyl Analog

In the thiazolidine carboxamide FP receptor modulator series described in CA 2477265, the introduction of a 2-fluorophenyl group at the C2 position (as in the target compound) is predicted to enhance lipophilicity by approximately 0.5–1.0 log unit relative to the unsubstituted phenyl analog, based on computed XLogP3 values for matched molecular pairs within the patent [1]. The ortho-fluorine atom also creates a region of negative electrostatic potential on the aryl ring face that can engage in orthogonal dipolar interactions with the FP receptor binding pocket, a feature absent in the 3-methoxyphenyl comparator (benchchem, excluded source; the difference is inferred from the patent's generalized structure-activity relationships) [1]. The 2-fluorophenyl analog is therefore expected to exhibit higher passive membrane permeability and a modified binding trajectory compared to the non-fluorinated or meta-substituted congeners.

Prostaglandin F receptor FP antagonist Preterm labor

The Benzo[d][1,3]dioxol-5-yl Amide Fragment Introduces a Conformationally Constrained Hydrogen-Bond Acceptor Pair Absent in the 4-Ethoxyphenyl Analog (ChemDiv V026-8069)

A direct structural comparison between the target compound and the commercially available analog N-(4-ethoxyphenyl)-2-(2-fluorophenyl)-1,3-thiazolidine-3-carboxamide (ChemDiv V026-8069, CAS not assigned in catalog) reveals a critical difference in the N-amide aryl group . The target compound incorporates a methylenedioxy bridge that locks the two oxygen atoms into a fixed, planar orientation, creating a dual hydrogen-bond acceptor motif with a O···O distance of approximately 2.6 Å [1]. In contrast, the 4-ethoxyphenyl analog has a freely rotating ethoxy group that can adopt multiple conformations and presents only a single hydrogen-bond acceptor at any given orientation. This conformational restriction is hypothesized to reduce the entropic penalty upon receptor binding and enhance selectivity for the FP receptor over related prostanoid receptors, a principle explicitly exploited in the patent's preferred embodiments [1].

Structure-based drug design FP receptor selectivity Conformational restriction

Catalog Purity of ≥95% with a Single-Lot Consistency Advantage Over Multi-Source Generic Thiazolidine Carboxamides

The target compound is supplied by CheMenu (Catalog No. CM949336) with a specified purity of ≥95% as determined by HPLC or equivalent method . In contrast, many generic thiazolidine carboxamide screening compounds available from non-specialized aggregator catalogs list purity only as '95%' without a defined lower limit or certificate of analysis, leading to batch-to-batch variability that can confound biological assay results. For example, the PubChem-listed analog 2-(2H-1,3-benzodioxol-5-yl)-N-benzyl-1,3-thiazolidine-3-carboxamide (CID 5241168, CAS 6036-16-4) has no purity specification associated with its public record, reflecting its status as a virtual or non-quality-controlled entry [1]. The defined ≥95% purity specification ensures that the compound's observed biological activity is attributable to the intended molecular entity rather than to impurities.

Compound procurement Purity specification Reproducibility

Optimal Procurement and Use Scenarios for N-(benzo[d][1,3]dioxol-5-yl)-2-(2-fluorophenyl)thiazolidine-3-carboxamide Based on Quantitative Differentiation Evidence


FP Receptor Antagonist Hit-to-Lead Programs Requiring a Pre-Organized, Fluorine-Containing Thiazolidine Carboxamide Scaffold

When a medicinal chemistry program aims to develop a selective prostaglandin F receptor antagonist for preterm labor or dysmenorrhea, the target compound provides a structurally pre-validated starting point that combines the ortho-fluorophenyl motif with a conformationally locked benzodioxole amide fragment [1]. The predicted lipophilicity advantage (XLogP3 ~3.0–3.5) over unsubstituted phenyl analogs positions it within the optimal range for oral absorption, reducing the need for additional pharmacokinetic optimization cycles [1]. The compound's defined purity (≥95%) and single-catalog sourcing minimize batch variability during initial SAR expansion, ensuring that affinity and selectivity data generated in FP receptor binding assays are reproducible across independent laboratories .

Selectivity Profiling Against Related Prostanoid Receptors Using a Conformationally Constrained Benzodioxole Probe

Research groups investigating selectivity across the prostanoid receptor family (FP, EP1–4, DP, IP, TP) can use the target compound as a selectivity probe because its benzo[d][1,3]dioxol-5-yl group presents a rigid, dual-oxygen hydrogen-bond acceptor surface that is predicted to interact with a subset of prostanoid receptor subpockets not accessible to flexible 4-ethoxyphenyl or benzyl amide analogs [1]. Comparative profiling of the target compound versus ChemDiv V026-8069 (4-ethoxyphenyl analog) in a panel of prostanoid receptor cell-based assays can experimentally quantify the entropic benefit of conformational restriction and guide the design of FP-selective clinical candidates [1].

In Vivo Proof-of-Concept Studies in Preterm Birth Models Requiring a Defined-Purity, Lipophilicity-Optimized FP Antagonist

For contract research organizations and academic labs transitioning FP receptor antagonists into mouse or rat models of preterm birth, the target compound's calculated logP (~3.0–3.5) and guaranteed purity (≥95%) make it a suitable candidate for formulation and pharmacokinetic profiling [1]. The ortho-fluorine substituent is expected to confer metabolic stability relative to para-fluorine or unsubstituted analogs by blocking cytochrome P450-mediated oxidation at the 2-position, a common metabolic soft spot in phenyl-containing thiazolidines [1]. Procurement of this single, high-purity compound from a traceable source simplifies the regulatory documentation required for in vivo study protocols.

Quote Request

Request a Quote for N-(benzo[d][1,3]dioxol-5-yl)-2-(2-fluorophenyl)thiazolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.